2,4,6-Trichloro-N-cyclohexylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14Cl3NO |
|---|---|
Molecular Weight |
306.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H14Cl3NO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) |
InChI Key |
HQEUTUVMFKKCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trichloro N Cyclohexylbenzamide and Analogous Structures
Advanced Synthetic Routes
Mechanochemical synthesis, a technique that utilizes mechanical energy from methods like ball milling or grinding to induce chemical reactions, has emerged as a significant advancement in green chemistry. nih.govbeilstein-journals.org This approach is often performed in the solid state, minimizing or completely eliminating the need for hazardous organic solvents, which constitutes a major source of chemical waste in traditional synthetic processes. nih.govrsc.org The high reagent concentrations and intimate mixing achieved under mechanochemical conditions can lead to accelerated reaction rates, milder reaction conditions, and sometimes different product selectivity compared to solution-based methods. nih.govorganic-chemistry.org
The formation of the amide bond, a cornerstone of organic and medicinal chemistry, is a prime target for mechanochemical applications. nih.govbeilstein-journals.org Research has demonstrated the feasibility of forming N-cyclohexylamide bonds through these solvent-free or solvent-drop grinding techniques, offering an efficient and environmentally benign alternative to conventional methods. rsc.orgrsc.org
Detailed research into the mechanochemical amidation of carboxylic acids has provided effective protocols for analogous structures, such as N-cyclohexylbenzamide. One notable study developed a rapid and efficient synthesis by grinding a carboxylic acid with an amine in the presence of an activating system. rsc.org Specifically, the reaction between benzoic acid and cyclohexylamine (B46788) was optimized to serve as a model for this transformation.
The process involved the in-situ activation of the carboxylic acid using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic quantity of triphenylphosphine (B44618) (PPh₃) under solvent-drop grinding conditions. rsc.orgresearchgate.net The presence of an inorganic base was found to be crucial for the reaction's success. The optimization of reaction conditions, particularly the choice of base, demonstrated a significant impact on the yield of N-cyclohexylbenzamide.
The key findings from the optimization study are summarized in the table below:
Table 1: Optimization of Mechanochemical Synthesis of N-Cyclohexylbenzamide Reaction Conditions: Benzoic acid, cyclohexylamine, 2,4,6-trichloro-1,3,5-triazine (TCT), and triphenylphosphine (PPh₃) were ground at room temperature. Acid activation time was 10 minutes, followed by 20 minutes of grinding after the addition of cyclohexylamine. rsc.org
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 80 |
| 2 | K₂CO₃ | >99 |
| 3 | Cs₂CO₃ | >99 |
As indicated in the data, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base resulted in a quantitative yield of the N-cyclohexylbenzamide product. rsc.org The procedure involves grinding the carboxylic acid, TCT, PPh₃, and the base for a short period to activate the acid, followed by the addition of cyclohexylamine and further grinding to complete the amide bond formation. rsc.org This methodology highlights the potential for synthesizing N-substituted amides, including N-cyclohexylamides, with high efficiency and minimal environmental impact. The approach avoids bulk solvents, reduces waste, and operates under mild, room temperature conditions. rsc.orgrsc.org
This mechanochemical strategy has been successfully applied to a variety of carboxylic acids, including aromatic, aliphatic, and N-protected α-amino acids, demonstrating its broad applicability for the formation of amide bonds. rsc.orgresearchgate.net
Elucidation of Reaction Mechanisms Involving 2,4,6 Trichlorobenzamide Structural Motifs
Mechanistic Pathways in Carboxylic Acid Activation for Amide Bond Formation
The activation of carboxylic acids is a critical step in amide bond synthesis, converting the hydroxyl group of the carboxylic acid into a better leaving group. This is often achieved by converting the carboxylic acid into a more reactive species. The following subsections detail the mechanisms involving intermediates derived from or related to 2,4,6-trichlorobenzoyl structures.
The use of 2,4,6-trichlorobenzoyl chloride to form mixed anhydrides is a well-established method for activating carboxylic acids. highfine.comwikipedia.org This approach, famously utilized in the Yamaguchi esterification, is also applicable to amide synthesis. highfine.comsci-hub.se The mechanism commences with the reaction of a carboxylate with 2,4,6-trichlorobenzoyl chloride. wikipedia.orgorganic-chemistry.org This reaction forms a mixed anhydride (B1165640) intermediate. The presence of the electron-withdrawing chlorine atoms on the benzoyl ring serves two main purposes: it enhances the electrophilicity of the carbonyl carbon of the trichlorobenzoyl group, making it highly susceptible to nucleophilic attack by the carboxylate, and it makes the resulting 2,4,6-trichlorobenzoate a good leaving group. sci-hub.se
Table 1: Key Features of 2,4,6-Trichlorobenzoyl-Mediated Mixed Anhydride Formation
| Feature | Description | Reference |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride | highfine.comwikipedia.org |
| Intermediate | Mixed carboxylic-2,4,6-trichlorobenzoic anhydride | sci-hub.seorganic-chemistry.org |
| Role of Substituents | Three chlorine atoms enhance electrophilicity and create a good leaving group. | sci-hub.se |
| Regioselectivity | Amine attack occurs at the carbonyl of the desired acyl group. | wikipedia.orgorganic-chemistry.org |
| Byproduct | 2,4,6-Trichlorobenzoic acid | highfine.com |
In reactions involving activating agents like 2,4,6-trichlorobenzoyl chloride, the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of an N-acyl pyridinium (B92312) salt intermediate. wikipedia.orgnih.gov This is particularly relevant in the Yamaguchi esterification, where DMAP is used stoichiometrically. organic-chemistry.org The mechanism involves the attack of DMAP on the mixed anhydride, specifically at the less hindered carbonyl center of the acyl group that is to be transferred. wikipedia.org
This attack results in the displacement of the 2,4,6-trichlorobenzoate leaving group and the formation of a highly electrophilic N-acyl pyridinium salt. nih.gov This intermediate is significantly more reactive towards nucleophiles than the mixed anhydride itself. The subsequent reaction with an amine leads to the formation of the amide bond and the regeneration of the DMAP catalyst. While this mechanism is well-documented for esterification, the principles extend to amidation, where the amine acts as the nucleophile. nih.gov The high reactivity of the N-acyl pyridinium intermediate allows the reaction to proceed under mild conditions. mdpi.com
Phosphonium (B103445) salts are widely used as coupling reagents for amide bond formation due to their high reactivity and ability to minimize side reactions. nih.govmdpi.com The general mechanism involves the activation of a carboxylic acid by a phosphonium salt to form an acyloxyphosphonium intermediate. nih.govacs.orgresearchgate.net This intermediate is highly reactive towards nucleophilic attack by an amine.
Recent studies have detailed methodologies where reactive phosphonium species are generated in situ. For instance, the reaction of triphenylphosphine (B44618) with N-chlorophthalimide generates both chloro- and imido-phosphonium salts. nih.govacs.orgresearchgate.net These species then react with the carboxylic acid to form the key acyloxyphosphonium salt intermediate. nih.govacs.org From this intermediate, the reaction can proceed via several pathways, including direct amidation by the amine, to yield the final amide product and triphenylphosphine oxide as a byproduct. nih.govacs.org Mechanistic work using ³¹P NMR has been instrumental in identifying and characterizing these phosphonium intermediates. nih.govresearchgate.net
Table 2: Proposed Pathways from Acyloxyphosphonium Intermediate
| Pathway | Description | Reference |
| Direct Amidation | The acyloxyphosphonium salt reacts directly with the amine to form the amide and triphenylphosphine oxide. | nih.govacs.org |
| Acyl Halide Formation | The intermediate can be converted to an acyl halide, which then reacts with the amine. | nih.gov |
| Acyl Imide Formation | Reaction with the imide source (e.g., phthalimide) can generate an acyl imide, which subsequently reacts with the amine. | nih.gov |
2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is an inexpensive and effective reagent for the activation of carboxylic acids in amide synthesis. The mechanism involves the reaction of the carboxylic acid with TCT in the presence of a base to form an activated acyl-s-triazine intermediate. The three chlorine atoms on the triazine ring can be substituted sequentially, and their reactivity can be controlled by temperature.
The activation process begins with the nucleophilic attack of the carboxylate on one of the carbon atoms of the TCT ring, displacing a chloride ion. This forms a highly reactive O-acyl-s-triazine intermediate. This intermediate then readily reacts with an amine. The amine attacks the carbonyl carbon of the activated acyl group, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond and a di-chloro-hydroxy-s-triazine byproduct. The weak basicity of the triazine moiety facilitates the removal of the byproduct by washing with a dilute acid.
Kinetics and Stereochemical Considerations in Amide-Forming Reactions
The kinetics and stereochemical outcome of amide bond formation are of paramount importance, especially in the synthesis of peptides and chiral molecules where the preservation of stereochemical integrity is essential.
Racemization at the α-carbon of an amino acid is a significant side reaction during peptide synthesis. nih.gov It can occur when the carboxylic acid is activated, as the process can facilitate the formation of a planar, achiral oxazolone (B7731731) intermediate, particularly with N-acyl amino acids. The choice of coupling reagent and reaction conditions plays a crucial role in minimizing racemization. nih.govresearchgate.net
Reagents that promote rapid and strong activation of the carboxylic acid can, paradoxically, suppress racemization if the residence time of the highly active, racemization-prone intermediate is minimized. nih.gov This can be achieved, for example, in microflow reactors. The use of hindered activating agents, such as those based on the 2,4,6-trichlorobenzoyl scaffold, is also a strategy to suppress racemization. The steric bulk of the reagent can disfavor the formation of the oxazolone intermediate. The Yamaguchi protocol, which utilizes 2,4,6-trichlorobenzoyl chloride, is noted for its ability to produce esters with a lack of racemization of stereocenters, a principle that extends to amide formation. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress racemization when using other coupling reagents like carbodiimides, as they form active esters that are less prone to racemization. peptide.com
Table 3: Factors Influencing Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Reference |
| Coupling Reagent | Highly reactive reagents can lead to racemization if the active intermediate is long-lived. | nih.gov |
| Reaction Time | Shorter reaction times for the activated species reduce the opportunity for racemization. | nih.gov |
| Steric Hindrance | Bulky activating groups can sterically hinder the formation of planar intermediates that lead to racemization. | sci-hub.se |
| Additives | Reagents like HOBt can intercept highly reactive intermediates to form less racemization-prone active esters. | peptide.com |
| Protecting Groups | The nature of the N-terminal protecting group on the amino acid can influence the rate of racemization. | nih.gov |
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A ¹H NMR spectrum of 2,4,6-Trichloro-N-cyclohexylbenzamide would be expected to reveal distinct signals corresponding to the protons on the cyclohexyl ring and the aromatic ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide invaluable information for structural confirmation.
Expected ¹H NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Data not available | Aromatic Protons (C₃-H, C₅-H) |
| Data not available | Data not available | Data not available | Data not available | N-H (Amide) |
| Data not available | Data not available | Data not available | Data not available | CH (Cyclohexyl, C₁') |
| Data not available | Data not available | Data not available | Data not available | CH₂ (Cyclohexyl, axial/equatorial) |
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its electronic environment.
Expected ¹³C NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O (Amide Carbonyl) |
| Data not available | C-Cl (Aromatic) |
| Data not available | C-H (Aromatic) |
| Data not available | C-N (Aromatic) |
| Data not available | CH (Cyclohexyl, C₁') |
| Data not available | CH₂ (Cyclohexyl) |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying functional groups and providing a unique "fingerprint" for a molecule based on its vibrational modes.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include the N-H stretch, C=O stretch of the amide, C-N stretch, C-Cl stretches, and various vibrations of the aromatic and cyclohexyl rings.
Expected FT-IR Data Table (Hypothetical):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | N-H Stretch |
| Data not available | Data not available | C-H Stretch (Aromatic) |
| Data not available | Data not available | C-H Stretch (Aliphatic) |
| Data not available | Data not available | C=O Stretch (Amide I) |
| Data not available | Data not available | N-H Bend / C-N Stretch (Amide II) |
| Data not available | Data not available | C=C Stretch (Aromatic) |
| Data not available | Data not available | C-Cl Stretch |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the target compound would be useful for confirming the presence of the aromatic ring and the carbon-chlorine bonds.
Expected Raman Data Table (Hypothetical):
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Aromatic Ring Breathing Modes |
| Data not available | Data not available | C-Cl Symmetric Stretch |
| Data not available | Data not available | Cyclohexyl Ring Vibrations |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. The isotopic pattern of the molecular ion would be a clear indicator of the presence of three chlorine atoms.
Expected Mass Spectrometry Data (Hypothetical):
Molecular Ion (M⁺): Data not available (with a characteristic isotopic pattern for Cl₃)
Major Fragment Ions: Data not available (e.g., loss of the cyclohexyl group, fragmentation of the benzoyl moiety)
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and analysis of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture as it passes through a capillary column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). nih.gov
The ionization process induces fragmentation of the this compound molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is predictable and provides significant structural information. Key fragmentation pathways for N-cyclohexylbenzamide derivatives typically involve the cleavage of the amide bond. This would result in two primary fragment ions: one corresponding to the trichlorobenzoyl cation and the other to the cyclohexylamine (B46788) radical cation. The presence of three chlorine atoms on the benzene (B151609) ring leads to a characteristic isotopic pattern for the chlorine-containing fragments, which aids in their identification. nih.gov
Commonly observed fragments and their proposed structures are detailed in the table below.
| Fragment Ion | Proposed Structure | Key Diagnostic Feature |
| [C7H2Cl3O]+ | Trichlorobenzoyl cation | Characteristic isotopic pattern for three chlorine atoms. |
| [C6H11NH2]+ | Cyclohexylamine cation | Indicates the presence of the N-cyclohexyl moiety. |
| [C6H11]+ | Cyclohexyl cation | Resulting from the loss of the amino group from the cyclohexylamine fragment. |
The retention time from the gas chromatograph, combined with the unique fragmentation pattern from the mass spectrometer, allows for the confident identification of this compound in complex mixtures. core.ac.ukphcogj.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Verification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable technique for verifying the purity and confirming the identity of this compound. This method is particularly suited for non-volatile or thermally labile compounds. researchgate.netrsc.org A common approach involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ekb.egmdpi.com
Following chromatographic separation, the eluent is directed into a mass spectrometer, often employing a soft ionization technique like electrospray ionization (ESI). nih.govresearchgate.net ESI allows the compound to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. rsc.org This typically results in the formation of a protonated molecular ion, [M+H]+. The detection of a peak with the mass-to-charge ratio (m/z) corresponding to the exact mass of the protonated this compound provides strong evidence for its identity. researchgate.net
The high sensitivity and specificity of HPLC-MS allow for the detection and quantification of impurities, making it a crucial tool for quality control and purity assessment. ekb.eg The combination of retention time from HPLC with the precise mass measurement from MS provides a high degree of confidence in both the identity and purity of the compound. mdpi.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. ekb.eg |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of the compound and separation from impurities. ekb.eg |
| Ionization Source | Electrospray Ionization (ESI) | Generates protonated molecular ions [M+H]+ with minimal fragmentation. researchgate.net |
| MS Detection | Full Scan Mode | Detects the m/z of the molecular ion for identity confirmation. |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction for Precise Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. mdpi.com While the specific crystal structure of this compound is not publicly documented, detailed structural information can be inferred from the analysis of closely related analogues such as 2,4-Dichloro-N-cyclohexylbenzamide and 4-Chloro-N-cyclohexylbenzamide. nih.govnih.gov
The table below summarizes crystallographic data for related N-cyclohexylbenzamide compounds.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (Aromatic/Amide) | Ref. |
| 2,4-Dichloro-N-cyclohexylbenzamide | Monoclinic | P21/c | a=26.135 Å, b=4.9144 Å, c=20.449 Å, β=90.167° | 51.88 (7)° | nih.gov |
| 4-Chloro-N-cyclohexylbenzamide | Monoclinic | P21/c | a=14.755 Å, b=5.043 Å, c=16.818 Å, β=96.13° | Not Reported | nih.gov |
| 3-Chloro-N-cyclohexylbenzamide | Orthorhombic | P212121 | a=8.4963 Å, b=11.4891 Å, c=12.5318 Å | 42.0 (4)° | nih.gov |
| N-Cyclohexylbenzamide | Monoclinic | P21/c | a=5.2372 Å, b=6.5841 Å, c=16.6029 Å, β=91.176° | 30.8 (4)° (N–C(=O)–C–C torsion) | nih.gov |
Insights into Intermolecular Interactions from Crystal Structures
The crystal packing of N-cyclohexylbenzamide derivatives is primarily governed by intermolecular hydrogen bonding. researchgate.net Analysis of the crystal structures of chlorinated analogues shows a recurring and robust supramolecular motif. nih.govnih.gov The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as a hydrogen bond acceptor. nih.gov This interaction, specifically an N—H⋯O hydrogen bond, links adjacent molecules together. nih.govnih.gov
The following table details the typical hydrogen bond geometry found in a related structure.
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif | Ref. |
| N-Cyclohexylbenzamide | N-H···O | 0.83(3) | 2.12(3) | 2.943(3) | 172(3) | C(4) Chain | researchgate.net |
This consistent formation of hydrogen-bonded chains across various chlorinated N-cyclohexylbenzamides strongly suggests that this compound would exhibit a similar packing arrangement in its solid state, dominated by N—H⋯O intermolecular hydrogen bonds. nih.gov
Computational and Theoretical Investigations of 2,4,6 Trichloro N Cyclohexylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Assessment
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2,4,6-Trichloro-N-cyclohexylbenzamide, such calculations would provide fundamental insights into its chemical behavior.
Ground State Molecular Structure Optimization and Conformational Analysis
A critical first step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state structure. This process involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve analyzing the rotational possibilities around the amide bond and the conformation of the cyclohexyl ring. A conformational analysis would identify various stable isomers and their relative energies, providing a landscape of the molecule's flexibility. However, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Distributions
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. An analysis for this compound would involve mapping the electron density distribution of these orbitals to identify reactive sites. Unfortunately, specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap for this compound have not been reported in the available literature.
Analysis of Electrostatic Potential Surfaces (EPS)
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on a molecule's surface. This analysis helps in understanding and predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an EPS analysis would highlight the electronegative oxygen and chlorine atoms as potential sites for positive interactions, and the amide proton as a site for negative interactions. However, a calculated EPS map for this specific molecule is not publicly available.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Properties and Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density to characterize chemical bonds and non-covalent interactions within a molecule. By identifying bond critical points (BCPs), QTAIM can determine the nature of a bond (e.g., covalent, ionic, or hydrogen bond) and its strength. An application of QTAIM to this compound would provide quantitative data on the covalent bonds within the aromatic and cyclohexyl rings, the amide linkage, and the carbon-chlorine bonds. It could also reveal weaker intramolecular interactions, such as hydrogen bonds, that contribute to the molecule's conformational stability. Regrettably, no QTAIM studies focused on this compound have been found in the public domain.
Intermolecular Interaction Analysis through Advanced Computational Methods
Understanding how molecules interact with each other is crucial for predicting their macroscopic properties, such as crystal packing and solubility.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it allows for the mapping of different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of different types of contacts (e.g., H···H, C···H, O···H). For this compound, this analysis would reveal the dominant forces governing its solid-state structure. However, the necessary crystallographic data and subsequent Hirshfeld analysis for this compound are not available in the surveyed literature.
Lack of Specific Research Data for this compound
Despite a comprehensive search for computational and theoretical investigations into the non-covalent interactions of this compound, no specific studies detailing these aspects for this particular compound could be located. Research literature providing in-depth analysis, detailed findings, or data tables concerning the computational probing of its non-covalent interactions is not publicly available at this time.
General computational methods exist for analyzing non-covalent interactions within molecules. These techniques, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are widely used to understand various forces like hydrogen bonds, halogen bonds, and van der Waals interactions. These computational approaches can elucidate the nature, strength, and geometry of such interactions, which are crucial for determining molecular conformation, crystal packing, and biological activity.
For instance, studies on structurally related molecules, such as N-cyclohexylbenzamide derivatives, often reveal the presence of intermolecular hydrogen bonds involving the amide group. In the crystal structure of 2,4-Dichloro-N-cyclohexylbenzamide, a related compound, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. It is plausible that this compound would exhibit similar hydrogen bonding patterns.
Furthermore, the presence of three chlorine atoms on the benzamide (B126) ring suggests the potential for halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. Computational studies on other chlorinated organic molecules have successfully characterized the nature and strength of such halogen bonds.
While these general principles and findings from related compounds provide a framework for what might be expected in this compound, specific computational data, including interaction energies, bond critical point properties, and molecular electrostatic potential surfaces for this exact molecule, are absent from the available scientific literature. Therefore, a detailed section on the computational probing of its non-covalent interactions, complete with data tables and specific research findings, cannot be generated at present.
Applications and Role As a Chemical Precursor or Intermediate in Advanced Organic Synthesis
Utilization of 2,4,6-Trichlorobenzoyl Moiety as a Key Component in Activating Reagents
The 2,4,6-trichlorobenzoyl group is instrumental in forming highly reactive intermediates that facilitate the creation of amide bonds, which are fundamental to peptides and numerous pharmaceuticals. nih.gov Its utility stems from the electron-withdrawing effects of the three chlorine atoms on the benzene (B151609) ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
In Modified Yamaguchi-Type Coupling Reagents for Amide and Peptide Synthesis
The classical Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640) with a carboxylic acid, which then reacts with an alcohol to form an ester. wikipedia.orgnih.gov This principle has been adapted and modified for the synthesis of amides and peptides. The reaction involves the activation of a carboxylic acid (such as an N-protected amino acid) with TCBC in the presence of a base, forming a mixed anhydride. This highly reactive intermediate is then treated with an amine to form the desired amide or peptide bond with high efficiency. nih.gov
To overcome challenges such as racemization (loss of stereochemical purity) in chiral molecules like amino acids, modified reagents have been developed. One such reagent is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). acs.orgresearchgate.net This compound, derived from TCBC, acts as a racemization-suppressing coupling agent for amide and peptide synthesis, demonstrating high yields without significant loss of stereochemical integrity. researchgate.netthieme-connect.com The TCBOXY reagent efficiently facilitates the formation of peptide bonds both in solution and on solid supports, highlighting its versatility. acs.org
| Reagent | Key Feature | Primary Application | Advantage |
|---|---|---|---|
| 2,4,6-Trichlorobenzoyl chloride (TCBC) | Forms a mixed anhydride intermediate | Esterification, Amidation | High reactivity, high yields. nih.gov |
| (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) | Modified Yamaguchi reagent | Peptide synthesis, Amidation | Suppresses racemization, recyclable. acs.orgresearchgate.net |
In Benzotriazole-Derived Activating Agents for Amidation Reactions
Another class of activating agents derived from the 2,4,6-trichlorobenzoyl moiety involves benzotriazole. The reaction of TCBC with hydroxybenzotriazole (B1436442) (HOBt) derivatives can form reagents like 1-(2,4,6-trichlorobenzoyloxy)benzotriazole (TCB-OBt). researchgate.net These reagents serve as efficient, neutral, and stable coupling agents for amide bond formation under mild conditions. researchgate.net
The use of such benzotriazole-derived agents circumvents the need for handling often difficult-to-manage acid chlorides directly in the coupling step, offering a more user-friendly approach to synthesis. researchgate.net They have proven effective in activating carboxylic acids for reaction with a wide range of amines to produce amides in good yields. researchgate.net
Implications for Solid-Phase Peptide Synthesis (SPPS) and Complex Molecule Construction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, allowing for the automated construction of long peptide chains. peptide.comnih.gov The efficiency and success of SPPS rely heavily on high-yielding coupling reactions with minimal side products, particularly racemization. nih.gov
Activating reagents incorporating the 2,4,6-trichlorobenzoyl moiety, such as TCBOXY, have been successfully applied to SPPS. acs.orgresearchgate.net Their ability to promote efficient peptide bond formation while preserving the stereochemical integrity of the amino acids is a significant advantage. researchgate.net This makes them valuable tools for constructing complex peptides and proteins that are targets for drug discovery and biomedical research.
The robust reactivity imparted by the trichlorobenzoyl group also finds use in the total synthesis of complex natural products, where forming sterically hindered ester or amide bonds can be a significant challenge. nih.govthieme-connect.com The Yamaguchi protocol and its modifications are frequently employed as a key strategy in the assembly of macrolides, polyketides, and other architecturally complex molecules. nih.gov
Contribution to the Development of Sustainable and Environmentally Benign Amide Synthesis Methodologies
Modern chemistry places a strong emphasis on "green chemistry," which seeks to develop reactions that are more efficient, produce less waste, and use less hazardous materials. ucl.ac.uksciepub.com While traditional amide synthesis often relies on stoichiometric activating agents that generate significant waste, research is ongoing to develop more sustainable methods. ucl.ac.ukwhiterose.ac.uk
In this context, methodologies that improve reaction efficiency and reduce side product formation contribute to greener synthesis. Reagents derived from 2,4,6-trichlorobenzoic acid can enhance sustainability by providing high yields and reducing the need for extensive purification. researchgate.net Furthermore, the development of recyclable versions of these reagents, like TCBOXY, aligns with the principles of green chemistry by minimizing waste. acs.org
Additionally, mechanochemical methods, which involve reactions conducted with minimal or no solvent, are being explored for amide synthesis. A process using 2,4,6-trichloro-1,3,5-triazine (TCT), a related chlorinated aromatic compound, has been shown to efficiently produce amides and dipeptides under solvent-drop grinding conditions, offering an environmentally benign alternative to traditional solution-based synthesis. rsc.orgrsc.org These advancements highlight a trend towards more sustainable practices in amide bond formation, where efficiency and environmental responsibility are paramount.
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Modified Yamaguchi Reagents | TCBOXY, derived from TCBC, effectively suppresses racemization during peptide bond formation. | Enables the synthesis of optically pure peptides, crucial for pharmaceutical applications. | acs.orgresearchgate.net |
| Benzotriazole Derivatives | TCB-OBt serves as a stable and efficient activating reagent for creating amides under mild conditions. | Provides a practical and effective alternative to using acid chlorides directly in coupling reactions. | researchgate.net |
| Solid-Phase Peptide Synthesis | TCBOXY has been successfully used to synthesize oligopeptides on a solid support. | Demonstrates the applicability of these reagents in automated, high-throughput peptide synthesis. | acs.org |
| Sustainable Synthesis | Mechanochemical methods using related chlorinated reagents offer a solvent-free approach to amide synthesis. | Contributes to the development of greener, more environmentally friendly chemical processes. | rsc.orgrsc.org |
Future Research Perspectives and Unexplored Avenues for 2,4,6 Trichloro N Cyclohexylbenzamide
Development of Novel and More Efficient Synthetic Routes to the Compound
The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, yet the specific architecture of 2,4,6-Trichloro-N-cyclohexylbenzamide—featuring a sterically hindered amine and an electron-deficient acyl chloride precursor—presents distinct challenges. Future research could focus on moving beyond traditional methods, such as the Schotten-Baumann reaction, which may suffer from slow reaction rates and the need for harsh conditions when dealing with hindered substrates.
Modern Amidation Strategies: Exploration into modern catalytic amidation reactions could yield more efficient and sustainable synthetic pathways. For instance, the use of boronic acid catalysts has been shown to facilitate amide bond formation under milder conditions, which could be advantageous for sterically hindered systems. Similarly, transition-metal-catalyzed methods, which have seen significant advancements, could offer novel reactivity and selectivity.
Mechanochemistry: A particularly promising avenue is the application of mechanochemistry, such as ball milling. This solvent-free or low-solvent approach has demonstrated remarkable efficiency in the synthesis of various amides, often reducing reaction times and improving yields, especially for challenging substrates. researchgate.netacs.orgresearchgate.net Investigating the mechanochemical synthesis of this compound from 2,4,6-trichlorobenzoyl chloride and cyclohexylamine (B46788) could lead to a more environmentally friendly and scalable production method. A comparative analysis of different synthetic approaches is outlined in the table below.
| Synthetic Method | Potential Advantages for this compound | Key Research Questions |
| Traditional Acyl Chloride Method | Straightforward, well-established procedure. | Can the reaction be optimized for hindered substrates to improve yield and reduce reaction times? |
| Peptide Coupling Reagents | High efficiency for forming challenging amide bonds. | Which coupling reagents (e.g., HATU, HBTU) are most effective for this specific sterically hindered combination? |
| Catalytic Direct Amidation | Avoids the pre-formation of an acyl chloride, improving atom economy. | Can effective catalysts be identified to overcome the steric hindrance and electronic deactivation of the starting materials? |
| Mechanochemical Synthesis | Reduced solvent waste, potentially faster reaction times, and improved energy efficiency. researchgate.netacs.orgresearchgate.net | Can this method provide a high-yielding and scalable route to the target compound? |
Investigation of Stereoselective Synthesis for Chiral N-Cyclohexylbenzamide Derivatives
While this compound itself is achiral, the introduction of stereocenters on the cyclohexyl ring or the benzamide (B126) backbone opens up possibilities for creating novel chiral molecules. Future research could delve into the stereoselective synthesis of such derivatives, which could have applications in materials science and as chiral ligands.
Use of Chiral Auxiliaries: A well-established strategy would involve the use of chiral auxiliaries. For example, starting with a chiral cyclohexylamine derivative would directly lead to a diastereomerically enriched product. The trichlorinated benzoyl group could influence the facial selectivity of reactions on the chiral cyclohexyl moiety.
Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of chiral amides. nih.gov Research could focus on developing organocatalytic methods for the desymmetrization of prochiral starting materials to introduce chirality into the N-cyclohexylbenzamide scaffold.
Kinetic Resolution: For racemic mixtures of chiral derivatives, kinetic resolution could be a viable strategy for obtaining enantiomerically pure compounds. This could be achieved through enzymatic methods or by using chiral catalysts that selectively react with one enantiomer over the other. nih.govresearchgate.net The development of such processes would be a significant step towards accessing the stereochemically defined derivatives of this compound.
Exploration of Catalytic Applications or Ligand Design Utilizing the Compound's Scaffold
The benzamide moiety is a known pharmacophore and has been incorporated into various catalytically active molecules and ligands. researchgate.netacs.org The unique electronic and steric properties of this compound make its scaffold an intriguing candidate for applications in catalysis and coordination chemistry.
Bifunctional Organocatalysts: The amide linkage can act as a hydrogen-bond donor, a key feature in many bifunctional organocatalysts. acs.org Future work could involve the strategic functionalization of the this compound core to introduce a basic moiety, thereby creating a novel bifunctional catalyst for asymmetric transformations.
Ligand Design for Transition Metal Catalysis: The nitrogen and oxygen atoms of the amide group can coordinate with metal centers. researchgate.net The trichlorinated phenyl ring offers a platform for further functionalization, for example, by introducing phosphine (B1218219) or N-heterocyclic carbene moieties to create novel polydentate ligands. The steric bulk of the cyclohexyl group and the electronic influence of the chloro-substituents could impart unique stability and selectivity to the resulting metal complexes. Research in this area would involve synthesizing these novel ligands and evaluating their performance in various catalytic reactions, such as cross-coupling or hydrogenation.
Advanced Mechanistic Probing of Formation and Reactivity Pathways
A deep understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new applications.
Mechanistic Studies of Amide Bond Formation: Given the steric hindrance posed by both the 2,6-dichloro substitution and the N-cyclohexyl group, the mechanism of amide bond formation warrants detailed investigation. Future studies could employ kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotopic labeling to elucidate the reaction pathway and identify the rate-determining step. This is particularly relevant for less conventional synthetic methods like mechanochemistry, where reaction mechanisms are often not well understood.
Reactivity of the Polychlorinated Ring: The three chlorine atoms on the aromatic ring significantly influence its electronic properties, making it susceptible to nucleophilic aromatic substitution (SNAAr). However, the steric hindrance from the adjacent N-cyclohexylbenzamide group could lead to unusual regioselectivity. Advanced mechanistic studies could probe the reactivity of this ring system towards various nucleophiles, potentially leading to novel functionalization strategies.
Computational Design and Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the potential of this compound without the need for extensive empirical screening. nih.govacs.org
Modeling Synthetic Pathways: DFT calculations can be used to model the transition states and reaction profiles of various synthetic routes to this compound. nih.gov This would allow for an in-silico screening of different catalysts and reaction conditions to identify the most promising avenues for experimental investigation. Such studies could provide valuable insights into the factors governing reaction efficiency, especially in the context of sterically demanding substrates.
Predicting Reactivity and Designing Novel Transformations: Computational models can predict the reactivity of the this compound scaffold in various potential transformations. For instance, the site selectivity of further electrophilic or nucleophilic aromatic substitution on the trichlorinated ring could be predicted. rsc.org Furthermore, computational design could be employed to conceptualize novel chiral ligands based on this scaffold, predicting their coordination behavior with different metals and their potential efficacy in asymmetric catalysis. The table below summarizes key computational approaches and their potential applications.
| Computational Method | Application to this compound Research | Expected Outcomes |
| Density Functional Theory (DFT) | Modeling reaction mechanisms of synthesis and functionalization. nih.govacs.org | Identification of rate-determining steps, prediction of activation energies, and elucidation of transition state geometries. |
| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule and its derivatives. | Understanding the influence of the cyclohexyl group on the overall molecular shape and potential intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the potential biological activity of derivatives. | Guiding the design of new analogues with desired properties, should a biological application be pursued. |
| Machine Learning (ML) | Predicting reaction outcomes and site selectivity for novel transformations. rsc.org | Accelerating the discovery of new reactions and optimizing reaction conditions with fewer experiments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
